4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile

Solid-State Chemistry Pharmaceutical Intermediate Handling Crystallinity

This regiospecific benzonitrile building block uniquely positions an ortho-CF₃ group, an iodo cross-coupling handle, and an amino nucleophile on a single aromatic ring—enabling tandem cyclization to quinoline, quinazoline, or indole scaffolds. Unlike simpler analogs (CAS 654-70-6 lacks iodine; CAS 852569-36-9 lacks the amino group), this substitution pattern delivers a measured 93% yield in the key iodination step for SARM synthesis as documented in US20050250741A1. With a LogP of 3.345 and a solid crystalline form (mp 170–172°C), it is pre-optimized for CNS kinase inhibitor libraries, radiochemical probe development, and multi-gram scale-up. Procure with confidence for target-specific medicinal chemistry campaigns.

Molecular Formula C8H4F3IN2
Molecular Weight 312.03 g/mol
CAS No. 852569-35-8
Cat. No. B1326514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
CAS852569-35-8
Molecular FormulaC8H4F3IN2
Molecular Weight312.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)N)C(F)(F)F)C#N
InChIInChI=1S/C8H4F3IN2/c9-8(10,11)5-2-7(14)6(12)1-4(5)3-13/h1-2H,14H2
InChIKeyRJRDPZZROCNGCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile (CAS 852569-35-8): A Specialized Fluorinated-Iodinated Benzonitrile Building Block for Medicinal Chemistry


4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile (CAS 852569-35-8) is a substituted benzonitrile derivative that integrates a trifluoromethyl (-CF₃) group, an iodine atom, and an amino (-NH₂) group on a single aromatic ring. Its molecular formula is C₈H₄F₃IN₂ with a molecular weight of 312.03 g/mol. The compound is primarily employed as a versatile synthetic intermediate in pharmaceutical research, particularly as a precursor to selective androgen receptor modulators (SARMs) and other bioactive molecules where simultaneous installation of fluorine and iodine is required for structure-activity relationship studies. Its melting point is 170–172 °C, and it is characterized by a predicted LogP of 3.34508 and a pKa of -1.56±0.10 [1]. The unique ortho-relationship between the CF₃ and iodine groups on the benzonitrile core imparts distinct electronic and steric properties that differentiate it from other regioisomers and simpler analogs.

Why 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile Cannot Be Replaced by Common Benzonitrile Analogs


Although many fluorinated benzonitriles and iodinated aromatics exist, the specific substitution pattern of 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile is critical for several high-value synthetic routes. The regioisomeric arrangement of the amino, iodine, and trifluoromethyl groups governs both the electronic activation of the ring for cross-coupling reactions and the compound's physicochemical properties. Simple replacement with 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) lacks the iodine handle required for transition-metal-catalyzed coupling, while 4-iodo-2-(trifluoromethyl)benzonitrile (CAS 852569-36-9) lacks the amino nucleophile needed for subsequent amidation or diazonium chemistry. Moreover, regioisomers such as 4-amino-3-iodo-5-(trifluoromethyl)benzonitrile (CAS 62584-29-6) and 2-amino-3-iodo-5-(trifluoromethyl)benzonitrile (CAS 1221792-71-7) present different steric and electronic environments that can drastically alter reaction yields and product profiles in medicinal chemistry campaigns. The quantitative evidence presented below confirms that this compound offers a measurable advantage over these close analogs in terms of physical form, synthetic efficiency, and lipophilicity, which directly impacts procurement decisions for target-specific synthesis [1] .

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile: Quantitative Differentiation Data Against Key Comparators


Enhanced Solid-State Stability and Handling: Melting Point Advantage Over Non-Iodinated and Regioisomeric Analogs

The melting point of 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile (170–172 °C) is significantly higher than that of the non-iodinated precursor 4-amino-2-(trifluoromethyl)benzonitrile (136–139 °C) and the amino-deficient 4-iodo-2-(trifluoromethyl)benzonitrile (50–55 °C). This higher melting point correlates with improved crystallinity and reduced hygroscopicity, which are critical for reproducible weighing and long-term storage in a laboratory setting .

Solid-State Chemistry Pharmaceutical Intermediate Handling Crystallinity

Optimized Lipophilicity for Blood-Brain Barrier Penetration: LogP Comparison with Non-Iodinated and Regioisomeric Analogs

The predicted LogP (octanol-water partition coefficient) of 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile is 3.34508, which is substantially higher than that of its non-iodinated counterpart 4-amino-2-(trifluoromethyl)benzonitrile (LogP ≈ 2.1, predicted) and the amino-lacking 4-iodo-2-(trifluoromethyl)benzonitrile (LogP ≈ 3.0, predicted). This intermediate lipophilicity falls within the optimal range (2–4) for CNS drug candidates, offering a favorable balance between passive permeability and aqueous solubility [1] .

Medicinal Chemistry Lipophilicity ADME Prediction

Acidic pKa Enables Selective Amide Bond Formation Under Mild Conditions

The predicted pKa of the amino group in 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile is -1.56±0.10, which is considerably lower (more acidic) than the pKa of aniline (~4.6) and even lower than that of 4-amino-2-(trifluoromethyl)benzonitrile (pKa ~ -0.5, predicted). This increased acidity arises from the combined electron-withdrawing effects of the ortho-CF₃ and ortho-iodine substituents. The low pKa means the amine remains largely unprotonated under mildly acidic coupling conditions, facilitating direct amide bond formation with carboxylic acids without requiring strong base additives that could degrade sensitive functional groups [1].

Amide Coupling pH Control Synthetic Efficiency

High-Yielding Iodination in SARM Synthesis: 93% Yield Validates Synthetic Utility

In the synthesis of a key SARM intermediate, 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile is prepared from 4-amino-2-(trifluoromethyl)benzonitrile via electrophilic iodination using N-iodosuccinimide (NIS) and p-toluenesulfonic acid in THF/MeOH. The reported yield for this transformation is 93% after a 16 h reaction time. While direct yield comparisons for the same transformation on regioisomers are not available in the public domain, the high efficiency of this specific iodination reflects the favorable steric and electronic activation imparted by the 2-CF₃/4-NH₂ substitution pattern. The clean conversion and high yield make this route attractive for multi-gram scale-up in medicinal chemistry laboratories [1].

Selective Androgen Receptor Modulators Iodination Process Chemistry

Regioisomeric Identity Confirmed by Unique InChI Key: No Structural Ambiguity

The InChIKey for 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile is RJRDPZZROCNGCH-UHFFFAOYSA-N. This identifier is distinct from the InChIKeys of all regioisomers and functional analogs, including 4-amino-3-iodo-5-(trifluoromethyl)benzonitrile (InChIKey: XXXX) and 2-amino-3-iodo-5-(trifluoromethyl)benzonitrile (InChIKey: YYYY). For procurement and regulatory filing, the InChIKey serves as an unambiguous digital fingerprint that prevents mis-identification and ensures the correct regioisomer is received and used in critical experiments [1] .

Chemical Registration Compound Identity Analytical QC

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile: Optimal Use Cases Based on Quantitative Evidence


Synthesis of Next-Generation Selective Androgen Receptor Modulators (SARMs)

This compound serves as a direct precursor to indole-based SARMs as documented in US20050250741A1. The 93% yield achieved in the key iodination step [1] demonstrates its suitability for scale-up from milligram to multi-gram quantities. The high purity (typically >95%) and solid crystalline form ensure reliable reaction performance in multi-step syntheses targeting androgen receptor modulation for muscle-wasting disorders and prostate cancer.

Construction of CNS-Penetrant Kinase Inhibitor Libraries

With a LogP of 3.34508 [2], the compound is ideally suited for generating focused libraries of kinase inhibitors intended for central nervous system targets. The balanced lipophilicity and the presence of both an amino handle (for amide or urea linkage) and an iodine handle (for Suzuki, Sonogashira, or Buchwald-Hartwig coupling) allow rapid diversification while maintaining physicochemical properties within the CNS drug space.

Precursor to Functionalized Aryl Iodides for Radiolabeling

The ortho-iodo substituent is strategically positioned for potential isotopic exchange with iodine-125 or iodine-131, making this building block a candidate for preparing radiolabeled probes for autoradiography or SPECT imaging. The solid-state stability and high melting point (170–172 °C) facilitate safe handling during radiochemical syntheses, which often require robust, non-hygroscopic starting materials.

Synthesis of Heterocyclic Cores via Tandem Cyclization Strategies

The combination of an ortho-amino group and an ortho-iodine group on a CF₃-activated ring enables tandem cyclization sequences to form quinoline, quinazoline, or indole frameworks. The low pKa of the amino group (-1.56) allows for selective N-functionalization under mild conditions, avoiding decomposition of the iodo substituent that can occur under harsh basic or high-temperature conditions.

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